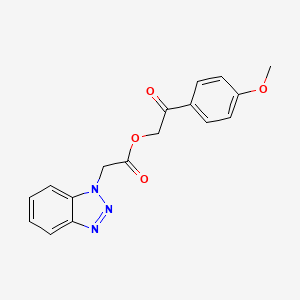
1-naphthaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-feniltiosemicarbazona de 1-naftaldehído es un compuesto químico con la fórmula molecular C18H15N3S y un peso molecular de 305.404 g/mol . Es un miembro de la familia de las tiosemicarbazonas, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos de investigación.
Métodos De Preparación
La síntesis de la N-feniltiosemicarbazona de 1-naftaldehído generalmente implica la reacción de 1-naftaldehído con N-feniltiosemicarbazida. La reacción se lleva a cabo generalmente en una solución de etanol bajo condiciones de reflujo El producto se purifica luego mediante recristalización
Análisis De Reacciones Químicas
La N-feniltiosemicarbazona de 1-naftaldehído experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo fenilo, utilizando reactivos electrófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
La N-feniltiosemicarbazona de 1-naftaldehído tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno en varios estudios.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de sensores y otras herramientas analíticas.
Mecanismo De Acción
El mecanismo de acción de la N-feniltiosemicarbazona de 1-naftaldehído implica su interacción con iones metálicos para formar complejos estables. Estos complejos pueden interferir con los procesos biológicos, lo que lleva a efectos antimicrobianos y anticancerígenos. Los objetivos moleculares y las vías involucradas aún están bajo investigación, pero se cree que el compuesto puede inducir apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
La N-feniltiosemicarbazona de 1-naftaldehído se puede comparar con otros derivados de tiosemicarbazona, como:
N-feniltiosemicarbazona de 2-hidroxi-1-naftaldehído: Este compuesto tiene una estructura similar pero incluye un grupo hidroxilo, lo que puede afectar su reactividad y actividad biológica.
N-etiltiosemicarbazona de 1-naftaldehído: Este derivado tiene un grupo etilo en lugar de un grupo fenilo, lo que lleva a diferentes propiedades químicas y biológicas.
La singularidad de la N-feniltiosemicarbazona de 1-naftaldehído radica en su estructura específica, que le permite formar complejos metálicos estables y exhibir una actividad biológica significativa .
Propiedades
Número CAS |
24090-94-6 |
|---|---|
Fórmula molecular |
C18H15N3S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-[(E)-naphthalen-1-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15N3S/c22-18(20-16-10-2-1-3-11-16)21-19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H2,20,21,22)/b19-13+ |
Clave InChI |
PVQDDACNFDEBIC-CPNJWEJPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025360.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12025368.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)




![(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025411.png)

